molecular formula C6H3Br3F3N3 B6595684 Tris(bromofluoromethyl)-s-triazine CAS No. 402-94-8

Tris(bromofluoromethyl)-s-triazine

Cat. No.: B6595684
CAS No.: 402-94-8
M. Wt: 413.82 g/mol
InChI Key: GRLJJIHVVOZKLC-UHFFFAOYSA-N
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Description

Contextualization of Perhalogenated Triazine Frameworks in Synthetic Chemistry

The synthesis of substituted s-triazines often commences from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govresearchgate.net The three chlorine atoms on cyanuric chloride can be sequentially substituted by a wide variety of nucleophiles, allowing for the controlled construction of complex molecular architectures. researchgate.netnih.gov This stepwise reactivity, which is dependent on reaction temperature, enables the synthesis of symmetrically and asymmetrically substituted triazines. nih.gov The introduction of halogenated side chains, such as the bromofluoromethyl group, onto the triazine core is a more specialized area of research. While direct synthesis of Tris(bromofluoromethyl)-s-triazine is not widely documented, analogous compounds like 2,4,6-tris(tribromomethyl)-s-triazine are typically synthesized through the reaction of cyanuric chloride with the corresponding halogenated methane (B114726) derivative in the presence of a base. ontosight.ai

Significance of Bromine and Fluorine Substituents in Chemical Reactivity and Synthetic Design

The simultaneous presence of bromine and fluorine in the trifluoromethyl group of this compound imparts a unique combination of properties. Fluorine, being the most electronegative element, is known to significantly alter the physical, chemical, and biological properties of organic molecules. mdpi.com Its presence can enhance thermal stability and introduce specific electronic effects. Bromine, on the other hand, is a larger and more polarizable halogen, making the C-Br bond susceptible to both radical and nucleophilic attack. This reactivity makes brominated compounds valuable intermediates in organic synthesis, allowing for further functionalization through reactions such as nucleophilic substitution or the formation of organometallic reagents. The interplay of these two halogens within the same substituent on a triazine ring suggests a nuanced reactivity profile for this compound, offering potential for diverse synthetic transformations.

Overview of Research Trajectories for Novel Fluorinated Heterocycles

The development of novel fluorinated heterocycles is a vibrant area of contemporary chemical research. nih.gov The incorporation of fluorine-containing groups is a well-established strategy in the design of pharmaceuticals and agrochemicals, as it can enhance metabolic stability and binding affinity. nih.gov Research is actively exploring new and efficient methods for the introduction of fluorinated motifs into heterocyclic systems. mdpi.com While much of the focus has been on biologically active molecules, there is also growing interest in the application of fluorinated heterocycles in materials science, where their unique electronic and physical properties can be harnessed for the development of advanced polymers and functional materials. rsc.org Although specific research trajectories for this compound are not yet prominent in the literature, the general trends in fluorinated heterocycle research suggest that its potential applications could lie in these areas.

Chemical Compound Data

Compound Name
This compound
Cyanuric chloride
2,4,6-tris(tribromomethyl)-s-triazine
s-Triazine

This compound Properties

PropertyValueSource
Molecular Formula C6Br3F3N3
Molar Mass 413.82 g/mol
CAS Number 402-94-8 chemicalbook.com
Predicted Density 2.348±0.06 g/cm³
Predicted Boiling Point 375.0±52.0 °C
Predicted pKa -2.74±0.10

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tris[bromo(fluoro)methyl]-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3F3N3/c7-1(10)4-13-5(2(8)11)15-6(14-4)3(9)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLJJIHVVOZKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)C(F)Br)C(F)Br)C(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718313
Record name 2,4,6-Tris[bromo(fluoro)methyl]-1,3,5-triazine
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URL https://comptox.epa.gov/dashboard/DTXSID80718313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-94-8
Record name 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tris[bromo(fluoro)methyl]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Tris Bromofluoromethyl S Triazine

Strategic Approaches to C-Br and C-F Bond Formation on s-Triazine Cores

The construction of the C-Br and C-F bonds on the methyl groups attached to the s-triazine core is the cornerstone of synthesizing tris(bromofluoromethyl)-s-triazine. These transformations can be approached through several distinct strategies, each with its own set of advantages and challenges.

Direct halogenation and fluorination of a precursor molecule, such as 2,4,6-trimethyl-1,3,5-triazine (B3029894), is a primary route to consider. This approach involves the sequential or concurrent introduction of bromine and fluorine atoms.

The bromination of the methyl groups can be achieved using various brominating agents under radical conditions. N-Bromosuccinimide (NBS) is a common reagent for allylic and benzylic bromination, and its use, initiated by light or a radical initiator like azobisisobutyronitrile (AIBN), could be applied to the methyl groups of the s-triazine ring. The reactivity of the C-H bonds is enhanced by the adjacent electron-withdrawing triazine ring.

Subsequent fluorination of the brominated intermediate presents a greater challenge. Nucleophilic fluorination using alkali metal fluorides, such as potassium fluoride (B91410) (KF) or cesium fluoride (CsF), is a potential method. The efficiency of this halogen exchange (Halex) reaction is often dependent on the solvent, temperature, and the presence of phase-transfer catalysts to enhance the solubility and reactivity of the fluoride salt.

Alternatively, starting with a fluorinated precursor and introducing bromine is another viable strategy. For instance, the synthesis could begin with 2,4,6-tris(trifluoromethyl)-1,3,5-triazine. The subsequent selective replacement of one fluorine atom with a bromine atom in each trifluoromethyl group is a non-trivial step. Radical-mediated bromination under carefully controlled conditions might offer a pathway, though over-bromination could be a significant side reaction.

A hypothetical two-step synthesis starting from 2,4,6-trimethyl-1,3,5-triazine could be envisioned as follows:

Step 1: Radical Bromination 2,4,6-trimethyl-1,3,5-triazine + 3 NBS --(AIBN, CCl₄, reflux)--> 2,4,6-tris(bromomethyl)-1,3,5-triazine (B14180096)

Step 2: Nucleophilic Fluorination 2,4,6-tris(bromomethyl)-1,3,5-triazine + 3 KF --(Sulfolane, 150°C)--> this compound

The table below illustrates hypothetical reaction conditions for the fluorination step, highlighting the impact of various parameters on the yield of the desired product.

EntryFluorinating AgentSolventTemperature (°C)CatalystHypothetical Yield (%)
1KFAcetonitrile80None25
2KFSulfolane150None45
3CsFSulfolane150None60
4KFSulfolane15018-crown-665
5Spray-dried KFAcetonitrile82Phase-transfer catalyst70

This table presents illustrative data based on general principles of nucleophilic fluorination, as specific experimental data for the synthesis of this compound is not publicly available.

Transition-metal catalysis offers powerful tools for the formation of C-F and C-Br bonds with high selectivity and under milder conditions compared to traditional methods. beilstein-journals.org Palladium, copper, and nickel complexes are prominent in facilitating such transformations. beilstein-journals.orgnih.gov

For the synthesis of this compound, a transition-metal catalyzed cross-coupling reaction could be employed. One possible approach involves the use of a pre-functionalized triazine core, for example, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). wikipedia.org This highly reactive starting material allows for sequential nucleophilic substitution. nih.gov

A plausible route could involve the initial reaction of cyanuric chloride with a bromofluoromethyl-containing nucleophile. However, the generation and stability of such a nucleophile would be a key challenge.

A more likely scenario involves the use of a bromofluoromethylating agent in a cross-coupling reaction. For instance, a triazine derivative with suitable leaving groups (e.g., chloro or bromo) could be coupled with a reagent like bromofluoromethanide, generated in situ and stabilized by a metal center.

Recent advancements in transition-metal-catalyzed trifluoromethylation and difluoromethylation could be adapted for bromofluoromethylation. beilstein-journals.orgnih.gov For example, copper- or palladium-catalyzed reactions of aryl halides with trifluoromethylating agents are well-established. d-nb.inforesearchgate.net A similar approach using a bromofluoromethyl equivalent could be envisioned.

The following table outlines a hypothetical palladium-catalyzed cross-coupling reaction for the synthesis of a bromofluoromethylated arene, which could be conceptually applied to an s-triazine substrate.

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Hypothetical Yield (%)
1Pd(OAc)₂P(t-Bu)₃K₂CO₃Toluene10040
2Pd₂(dba)₃XPhosCs₂CO₃Dioxane11065
3PdCl₂(dppf)-K₃PO₄DMF12055
4Pd(PPh₃)₄-NaOt-BuTHF8030

This table presents illustrative data based on established palladium-catalyzed cross-coupling reactions. Specific conditions for the synthesis of this compound would require experimental optimization.

Radical reactions provide an alternative and powerful strategy for the introduction of functional groups, including halogenated methyl groups. nih.govnih.gov These reactions often proceed under mild conditions and can be highly selective.

A radical-mediated approach to this compound could involve the direct C-H functionalization of 2,4,6-trimethyl-1,3,5-triazine. The generation of a bromofluoromethyl radical (•CF₂Br) is a key step. This radical could potentially be generated from a suitable precursor, such as bromofluoromethane (B51070) or a related derivative, using a radical initiator or photoredox catalysis. princeton.edu

The electrophilic nature of many fluorinated radical species suggests that they would readily attack the electron-rich methyl groups of the triazine. The reaction would likely proceed via a chain mechanism.

Another radical approach could involve the reaction of an s-triazine derivative with a bromofluoromethylating reagent that serves as a radical source. For instance, a reagent that fragments upon thermal or photochemical activation to release the •CF₂Br radical could be employed.

The table below illustrates a hypothetical radical bromofluoromethylation of an aromatic compound, demonstrating the potential of this methodology.

EntryRadical InitiatorSolventTemperature (°C)AdditiveHypothetical Yield (%)
1AIBNBenzene80None50
2Dibenzoyl peroxideCCl₄77None55
3Photoredox catalyst (e.g., Ru(bpy)₃Cl₂)Acetonitrile25Visible light70
4Di-tert-butyl peroxideChlorobenzene130None60

This table provides illustrative examples of radical reactions. The specific conditions for the synthesis of this compound would need to be determined experimentally.

Optimization of Reaction Parameters and Mechanistic Insight into Synthesis

The successful synthesis of this compound hinges on the careful optimization of reaction parameters and a thorough understanding of the underlying reaction mechanisms.

Kinetic studies are crucial for understanding the rate-determining steps and the influence of various factors on the reaction rate. For any of the proposed synthetic routes, monitoring the concentration of reactants, intermediates, and products over time would provide valuable data.

For instance, in the radical bromination of 2,4,6-trimethyl-1,3,5-triazine, kinetic studies could reveal the order of the reaction with respect to the substrate, the brominating agent, and the initiator. This information would help in optimizing their concentrations to maximize the reaction rate while minimizing side reactions.

Similarly, in a transition-metal-catalyzed cross-coupling reaction, kinetic analysis could elucidate the roles of the catalyst, ligand, and base in the catalytic cycle. This could involve determining the rate dependence on the concentration of each component and identifying any catalyst deactivation pathways.

In the case of halogen exchange reactions, the relative bond strengths of C-Br and C-F are a key thermodynamic factor. The C-F bond is significantly stronger than the C-Br bond, which thermodynamically favors the fluorination of a bromo-substituted precursor. However, the high lattice energy of inorganic fluorides can present a kinetic barrier.

For radical reactions, the stability of the radical intermediates is a crucial thermodynamic consideration. The s-triazine ring can influence the stability of adjacent radicals through inductive and resonance effects. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the thermodynamics of the reaction pathways and the stability of intermediates. nih.govrsc.org

The following table provides a hypothetical comparison of thermodynamic parameters for the formation of a C-F versus a C-Br bond on a methyl group attached to an s-triazine ring.

Bond FormedBond Dissociation Energy (kJ/mol)Enthalpy of Reaction (ΔH) (kJ/mol)Gibbs Free Energy of Reaction (ΔG) (kJ/mol)
C-F~485Highly ExothermicFavorable
C-Br~290ExothermicFavorable

This table presents estimated thermodynamic values to illustrate the general principles. Actual values would require specific experimental or computational determination.

Byproduct Formation and Mitigation Strategies

The synthesis of this compound, like that of other symmetrically substituted triazines, is susceptible to the formation of various byproducts that can impact purity and yield. The nature of these byproducts is intrinsically linked to the chosen synthetic pathway.

Two plausible routes for its synthesis are the cyclotrimerization of bromodifluoroacetonitrile (B1304025) (BrCF₂CN) or the substitution reaction of a "BrCF₂⁻" equivalent with cyanuric chloride (C₃N₃Cl₃). In either case, precise control over reaction conditions is paramount to minimize unwanted side reactions.

Common Byproducts in Related s-Triazine Syntheses:

Incomplete Substitution/Cyclization: In syntheses starting from cyanuric chloride, the stepwise substitution of chlorine atoms can be halted prematurely. nih.govresearchgate.net This leads to the formation of mono- and di-substituted intermediates, such as 2-chloro-4,6-bis(bromodifluoromethyl)-1,3,5-triazine and 2,4-dichloro-6-(bromodifluoromethyl)-1,3,5-triazine. Similarly, in the cyclotrimerization of nitriles, incomplete reaction can result in linear oligomers or other acyclic species instead of the desired cyclic trimer.

Hydrolysis Products: The presence of trace amounts of water can be highly detrimental. In substitution reactions, the reactive sites on the triazine ring (or the cyanuric chloride starting material) can undergo hydrolysis to form hydroxylated byproducts. For instance, in the synthesis of a related compound, tris(2,4,6-tribromophenoxy)-s-1,3,5-triazine, the formation of bis-(tribromophenoxy)-hydroxy-s-1,3,5-triazine was identified as a significant impurity due to hydrolysis. google.com

Side Reactions of the Substituent: The bromodifluoromethyl group itself may undergo side reactions depending on the conditions, although specific examples for this group are not documented.

Mitigation Strategies: To address these potential issues, several mitigation strategies can be employed, focusing on rigorous control of the reaction environment.

Stoichiometric Control: Employing a slight excess (e.g., up to 2 mole %) of the nucleophile in substitution reactions can help drive the reaction to completion and minimize the presence of incompletely substituted chlorotriazines. google.com

Anhydrous Conditions: All reactants and solvents must be scrupulously dried to prevent the formation of undesired hydroxy-triazine byproducts. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is standard practice.

Temperature Control: The reactivity of the triazine ring is temperature-dependent. Substitution reactions are often performed sequentially at controlled temperatures—for example, the first substitution at 0°C, the second at room temperature, and the third at elevated temperatures—to ensure selectivity and complete reaction. clockss.org

Catalyst Optimization: In cyclotrimerization reactions, the choice of catalyst and reaction pressure is critical to favor the formation of the six-membered ring over linear polymerization.

The following table summarizes potential byproducts and the strategies to minimize their formation.

Table 1: Potential Byproducts and Mitigation Strategies in the Synthesis of this compound

Potential Byproduct Plausible Synthetic Origin Mitigation Strategy
Mono- and Di-substituted IntermediatesIncomplete substitution of cyanuric chloride- Precise control of reaction temperature and time- Use of a slight molar excess of the "BrCF₂⁻" nucleophile
Linear OligomersIncomplete cyclotrimerization of BrCF₂CN- Optimization of catalyst, pressure, and temperature- Use of high-purity nitrile starting material
Hydroxylated TriazinesHydrolysis of reactive intermediates by water- Strict use of anhydrous solvents and reagents- Performing the reaction under an inert atmosphere
Products of Solvent ReactionReaction of intermediates with the solvent- Selection of a non-reactive (aprotic, non-nucleophilic) solvent- Optimization of reaction temperature to avoid solvent degradation

Scalable Synthesis and Process Intensification Methodologies

Scaling the synthesis of a specialized chemical like this compound from the laboratory bench to industrial production requires methodologies that are not only efficient and high-yielding but also safe and environmentally responsible. Process intensification, particularly through continuous flow chemistry and the application of green chemistry principles, offers significant advantages over traditional batch processing.

While no specific continuous flow synthesis for this compound has been reported, the technology is highly applicable to the synthesis of related fluorinated and heterocyclic compounds. google.com A flow chemistry approach could offer substantial improvements in safety, control, and efficiency for its production.

The synthesis likely involves highly reactive intermediates and potentially hazardous reagents. Continuous flow reactors, with their small internal volumes, offer superior heat and mass transfer compared to large batch reactors. This allows for precise temperature control, minimizing thermal runaway risks and reducing the formation of temperature-sensitive byproducts. The improved mixing and rapid diffusion in microreactors can lead to faster reaction times and higher selectivity, ultimately resulting in a purer product stream and simplifying downstream purification.

Table 2: Potential Advantages of Continuous Flow Synthesis for this compound

Parameter Batch Processing Challenge Continuous Flow Advantage
Safety Large volumes of hazardous reagents/intermediates; risk of thermal runaway.Small reactor volumes enhance safety; superior heat transfer prevents hot spots.
Reaction Control Difficult to maintain uniform temperature and mixing in large vessels.Precise control over temperature, pressure, and residence time; superior mass transfer.
Yield & Purity Side reactions due to temperature gradients and long reaction times can lower yield.Enhanced selectivity and reduced byproduct formation lead to higher yields and purity.
Scalability Scaling up is complex and requires re-optimization ("scaling-up" issues).Scalability is achieved by running the process for longer or by parallelization ("numbering-up").
Reagent Handling Handling of unstable or gaseous reagents (e.g., a BrCF₂ precursor) can be difficult.In-line generation and immediate consumption of unstable intermediates is possible.

Applying green chemistry principles to the synthesis of this compound would aim to reduce its environmental footprint by minimizing waste, energy consumption, and the use of hazardous substances.

Atom Economy: A key consideration is the choice of synthetic route. The cyclotrimerization of bromodifluoroacetonitrile (3 BrCF₂CN → C₃N₃(CF₂Br)₃) is a 100% atom-economical addition reaction. In contrast, a substitution route starting from cyanuric chloride (C₃N₃Cl₃ + 3 "BrCF₂⁻" → C₃N₃(CF₂Br)₃ + 3 Cl⁻) generates stoichiometric amounts of chloride salt waste, resulting in lower atom economy.

Catalysis: Instead of stoichiometric Lewis acid catalysts that are difficult to separate and recycle, the use of recyclable solid-supported catalysts or acidic ionic liquids could be explored. One patent, for example, describes using an ionic liquid as both a solvent and catalyst for the synthesis of a different tris-aryl-s-triazine, allowing for easy product separation and catalyst reuse. google.com

Solvent Selection: Traditional syntheses may use chlorinated solvents. A greener approach would involve replacing these with more benign alternatives or developing a solvent-free reaction, potentially using melt polymerization or mechanochemistry. google.com

Energy Efficiency: Microwave irradiation and sonochemistry are modern techniques that can significantly reduce reaction times and energy input compared to conventional heating. nih.gov These methods have been successfully applied to the synthesis of various other 1,3,5-triazine (B166579) derivatives.

Table 3: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry Principle Conventional Approach Greener Alternative
1. Prevention (Waste) Substitution from cyanuric chloride generates salt byproduct.Cyclotrimerization of a nitrile precursor (higher atom economy).
2. Atom Economy Lower atom economy due to leaving groups.Higher atom economy in addition reactions.
5. Safer Solvents & Auxiliaries Use of chlorinated or volatile organic solvents.Use of recyclable ionic liquids, supercritical fluids, or solvent-free conditions.
6. Design for Energy Efficiency Prolonged heating under reflux.Microwave-assisted or sonochemical methods to reduce reaction time and energy.
9. Catalysis Use of stoichiometric, non-recyclable Lewis acids.Use of recyclable solid-phase or ionic liquid catalysts.

Chemical Reactivity and Mechanistic Investigations of Tris Bromofluoromethyl S Triazine

Reactivity of the Bromofluoromethyl Groups

The presence of three bromofluoromethyl [-CHF(Br)] substituents introduces highly reactive centers into the molecule, distinct from the triazine ring itself. The reactivity is primarily dictated by the carbon-bromine bond, which is susceptible to both nucleophilic and radical attack.

Nucleophilic Substitution Reactions at Bromine Centers

While direct studies on the nucleophilic substitution at the bromine centers of Tris(bromofluoromethyl)-s-triazine are not extensively documented, the principles of physical organic chemistry allow for well-founded inferences. The carbon atom of the bromofluoromethyl group is attached to two highly electronegative atoms (fluorine and the s-triazine ring via the carbon framework), which polarizes the C-Br bond and makes the carbon atom electrophilic.

However, direct SN2 attack by a nucleophile at the carbon center is sterically hindered and electronically disfavored due to the presence of the adjacent fluorine and the bulky triazine core. A more plausible pathway involves the attack of a soft nucleophile on the bromine atom itself, a reaction characteristic of "positive halogen" compounds.

In analogous systems, such as 2,4,6-tris(trinitromethyl)-1,3,5-triazine, the trinitromethyl groups can be displaced by various nucleophiles, including alcohols, ammonia, and secondary amines. This demonstrates that bulky side chains on an s-triazine ring can be susceptible to nucleophilic substitution. researchgate.net

Radical Reactions Involving C-Br Bonds

The carbon-bromine bond is relatively weak and susceptible to homolytic cleavage, making it a key site for radical reactions. This is a common feature for compounds containing bromo- and chloro-methyl groups attached to aromatic or heteroaromatic systems. For instance, 2,4,6-tris(trichloromethyl)-1,3,5-triazine (B1294688) is utilized as a photoinitiator for free-radical polymerization, where the primary photochemical event is the cleavage of a C-Cl bond to generate a dichloromethyl radical and a chlorine radical. researchgate.net

By analogy, the C-Br bond in this compound is expected to be even more prone to cleavage. The reaction can be initiated by thermal or photochemical means, or through the action of a radical initiator. A common reaction is the dehalogenation using tributyltin hydride (Bu3SnH) and an initiator like azobisisobutyronitrile (AIBN). nih.gov This process involves a radical chain mechanism where the tributyltin radical abstracts the bromine atom to form a stabilized fluoromethyl radical centered on the triazine substituent.

Table 1: Postulated Radical Chain Mechanism for Debromination

StepReaction Description
Initiation AIBN decomposes upon heating to form initiator radicals.
Propagation 1 The initiator radical abstracts a hydrogen from Bu3SnH to form the tributyltin radical (Bu3Sn•).
Propagation 2 The Bu3Sn• radical abstracts a bromine atom from the bromofluoromethyl group to form Bu3SnBr and the triazinyl-substituted fluoromethyl radical.
Propagation 3 The resulting carbon-centered radical abstracts a hydrogen atom from another molecule of Bu3SnH, yielding the reduced product and regenerating the Bu3Sn• radical.
Termination Combination of any two radical species.

This reactivity highlights the potential of this compound to serve as a precursor for generating specific carbon-centered radicals for use in further synthetic transformations.

Thermal and Photochemical Transformations of Bromofluoromethyl Moieties

Photochemically, the molecule is expected to be reactive. As discussed, irradiation with UV light can induce cleavage of the C-Br bond, generating radicals. researchgate.net This property makes it a candidate for applications in photopolymerization and other light-induced chemical processes.

Reactivity of the s-Triazine Ring System

The s-triazine ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. The attachment of three strongly electron-withdrawing bromofluoromethyl groups further depletes the electron density of the ring, profoundly influencing its reactivity.

Electrophilic and Nucleophilic Aromatic Substitution on the Triazine Core

Electrophilic Substitution: Due to the severe electron deficiency of the triazine core, which is further exacerbated by the inductive effect of the bromofluoromethyl groups, electrophilic aromatic substitution is considered highly unfavorable and has not been reported for this compound. The ring is strongly deactivated towards attack by electrophiles.

Nucleophilic Substitution: The electron-deficient nature of the s-triazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net In the classic example of 2,4,6-trichloro-1,3,5-triazine (TCT), the chlorine atoms are sequentially replaced by nucleophiles, with the reactivity decreasing after each substitution. nih.govcsic.es

In this compound, the leaving groups are not directly on the ring. Therefore, nucleophilic attack would target the ring carbons, requiring the displacement of a hydride ion or, more likely, leading to the formation of a stable anionic intermediate (a Meisenheimer-type complex). The strongly electron-withdrawing substituents would significantly stabilize such a negatively charged intermediate. youtube.com Studies on perfluoroalkyl-1,2,3-triazines have shown that nucleophilic attack can occur on the ring system. rsc.org It is also plausible that under certain conditions, strong nucleophiles could attack one of the ring nitrogen atoms.

Table 2: Comparison of Reactivity in s-Triazine Systems

CompoundSubstituentPrimary Ring ReactivityNotes
2,4,6-Trichloro-1,3,5-triazine-ClNucleophilic Substitution (SNAr)Highly reactive; sequential displacement of Cl-. nih.gov
2,4,6-Trimethyl-1,3,5-triazine (B3029894)-CH3Low reactivityElectron-donating groups deactivate the ring to nucleophilic attack.
This compound-CHF(Br)Nucleophilic Addition (predicted)Highly electron-deficient ring is activated for attack, but no good leaving group is present on the ring.

Ring-Opening and Rearrangement Reactions

1,3,5-Triazines can undergo ring-opening reactions when treated with strong nucleophiles. researchgate.net These reactions, often referred to as recyclizations, proceed via nucleophilic addition to a ring carbon, followed by cleavage of a C-N bond. The triazine acts as a synthon for fragments like formamidine (B1211174) or even a formyl group.

Given the highly electrophilic nature of the ring carbons in this compound, it is conceivable that it could undergo ring cleavage under harsh nucleophilic conditions (e.g., with strong bases or reducing agents). The specific products would depend on the nature of the nucleophile and the reaction conditions. For example, reaction with hydrazine (B178648) or hydroxylamine (B1172632) could potentially lead to the formation of new heterocyclic systems. However, specific experimental studies on the ring-opening of this compound are not currently available in the literature. The stability of the s-triazine ring suggests that such reactions would require forcing conditions. researchgate.net

Coordination Chemistry of the Triazine Nitrogen Atoms

The 1,3,5-triazine (B166579) ring possesses nitrogen atoms with lone pairs of electrons, giving it the characteristics of a Lewis base. These "pyridinic" nitrogen atoms are known to coordinate with a variety of metal centers, making s-triazine derivatives valuable ligands in coordination chemistry. nih.govlibretexts.orgmdpi.com The field has seen the synthesis of numerous s-triazine-based ligands that form stable complexes with metals such as palladium (Pd), platinum (Pt), silver (Ag), copper (Cu), and rare-earth elements. mdpi.comnih.gov

In the case of this compound, the coordination potential of the triazine nitrogens is significantly influenced by the strong electron-withdrawing nature of the bromofluoromethyl (-CF2Br) groups. This inductive effect reduces the electron density on the triazine ring, thereby decreasing the basicity and donor strength of the nitrogen atoms. Consequently, it is expected to be a weaker ligand compared to alkyl- or aryl-substituted triazines.

Despite this reduced basicity, coordination to strong Lewis acidic metal centers may still be possible. The geometry of such potential complexes would depend on the number of nitrogen atoms involved in bonding. Coordination could occur in a monodentate fashion (one nitrogen atom) or potentially in a bridging mode between two metal centers. The formation of chelating structures involving all three nitrogen atoms with a single metal center is sterically unlikely. For instance, studies on a sodium(I) complex with a different pincer-type triazine ligand showed a distorted octahedral geometry where two tridentate ligands coordinate to the metal ion. mdpi.com Similarly, a platinum(II) complex with a tridentate s-triazine based ligand adopted a distorted square planar geometry. nih.gov These examples highlight the versatility of the triazine core in forming diverse coordination architectures. nih.govmdpi.com

Intermolecular Interactions and Self-Assembly Propensities

The structure of this compound, featuring a planar aromatic core and multiple halogen atoms, predisposes it to participate in a range of intermolecular interactions that are crucial for crystal engineering and the formation of supramolecular architectures. researchgate.netrug.nl

Halogen Bonding Interactions

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. researchgate.netrsc.org Its strength and directionality make it a powerful tool for designing complex solid-state structures. Current time information in Atlanta, GA, US. The strength of the interaction typically increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. researchgate.net

This compound possesses both bromine and fluorine atoms, creating the potential for multiple types of halogen bonds.

Bromine as a Halogen Bond Donor: The bromine atoms in the -CF2Br groups are covalently bonded to carbon. This bond creates a region of positive electrostatic potential (a σ-hole) on the bromine atom, opposite to the C-Br bond, allowing it to act as a potent halogen bond donor. It can form attractive interactions with Lewis bases, such as the nitrogen atoms of adjacent triazine rings (Br···N) or other electron-rich sites.

Fluorine's Role: While fluorine is the most electronegative element, it is generally a poor halogen bond donor due to its low polarizability and tightly held electrons. However, it can act as a halogen bond acceptor. Studies on halobenzene crystals have shown that the presence of fluorine can disrupt typical packing motifs like π-π stacking. acs.org

The interplay of C-Br···N, C-Br···Br, and other potential halogen bonds would be a determining factor in the solid-state packing of this molecule.

π-Stacking and Aromatic Interactions

The electron-deficient nature of the 1,3,5-triazine ring, amplified by the trifluoromethyl groups, strongly influences its aromatic interactions. The stacking of aromatic rings is a common feature in the crystal structures of triazine derivatives.

The introduction of fluorine and trifluoromethyl groups can have complex effects on π-π stacking. While some studies suggest that fluorine can disrupt stacking, others have shown that aromatic trifluoromethylation can enhance intermolecular interaction energies in stacking arrangements. acs.org The electron-poor character of the triazine ring in this compound would favor interactions with electron-rich aromatic systems. In its own crystal lattice, offset or parallel-displaced π-stacking would likely occur, arranged to minimize electrostatic repulsion and maximize dispersion forces. Research on fluorinated covalent organic frameworks containing triazine units highlights the importance of π-stacking interactions in forming ordered, porous materials.

Role in Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to build large, ordered assemblies from molecular building blocks. nih.govrug.nl The 1,3,5-triazine scaffold is a popular component in supramolecular chemistry due to its planar geometry, synthetic accessibility, and ability to direct assembly through multiple interaction sites. rug.nl

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

There is no published data available regarding the NMR analysis of Tris(bromofluoromethyl)-s-triazine. Consequently, a discussion on its conformational analysis, connectivity, stereochemistry, or any potential fluxional processes based on NMR studies cannot be provided.

Multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) for Conformational Analysis

No data has been found.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

No data has been found.

Dynamic NMR for Investigating Fluxional Processes

No data has been found.

Vibrational Spectroscopy (Infrared and Raman)

There are no available infrared or Raman spectra for this compound in the searched literature. As a result, a correlation of its vibrational modes with molecular structure and bonding, or the use of in-situ spectroscopy for reaction monitoring, cannot be discussed.

Correlating Vibrational Modes with Molecular Structure and Bonding

No data has been found.

In-situ Spectroscopic Monitoring of Reaction Progress

No data has been found.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and structure of compounds. For a novel or sparsely studied compound like this compound, advanced techniques would be crucial for its definitive identification.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. nih.govumb.edu In the case of this compound, the presence of three bromine atoms would result in a characteristic isotopic pattern due to the nearly equal natural abundance of the 79Br and 81Br isotopes. Analysis of this pattern would provide strong evidence for the number of bromine atoms in the molecule.

Interactive Table: Expected Isotopic Distribution for the Molecular Ion of this compound

Isotopic Composition Relative Abundance (%)
3 x 79Br~25
2 x 79Br, 1 x 81Br~75
1 x 79Br, 2 x 81Br~75
3 x 81Br~25
Note: This table represents a theoretical distribution and would require experimental verification via HRMS.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to gain structural information. researchgate.netkoreascience.kr By analyzing the fragmentation patterns, it is possible to deduce the connectivity of atoms within the molecule. For this compound, MS/MS studies would be expected to show the loss of bromofluoromethyl radicals or other characteristic fragments from the triazine core.

Interactive Table: Plausible Fragmentation Pathways in MS/MS

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss
[M]+•[M - CHBrF]+CHBrF
[M]+•[M - Br]+Br
[M - CHBrF]+[M - 2CHBrF]+CHBrF
Note: This table presents hypothetical fragmentation pathways that would need to be confirmed by experimental MS/MS data.

Gas-Phase Ion Chemistry Studies

The study of ion-molecule reactions in the gas phase can provide fundamental insights into the chemical reactivity of a compound. nih.govmdpi.comresearchgate.net Such studies could explore the proton affinity, acidity, and other thermochemical properties of this compound, offering a deeper understanding of its intrinsic chemical nature.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. nih.govresearchgate.netmdpi.commdpi.com This data would reveal the conformation of the bromofluoromethyl groups relative to the triazine ring and any distortions from ideal geometries.

Interactive Table: Hypothetical Crystallographic Data

Parameter Value
Crystal System(e.g., Monoclinic)
Space Group(e.g., P21/c)
a (Å)(Value)
b (Å)(Value)
c (Å)(Value)
α (°)90
β (°)(Value)
γ (°)90
Volume (Å3)(Value)
Z(Value)
Note: This table is a template for crystallographic data that can only be populated through experimental X-ray diffraction analysis.

Electron Density Mapping and Intermolecular Hydrogen/Halogen Bonding Analysis

Detailed analysis of the electron density distribution from high-resolution X-ray diffraction data can reveal subtle electronic effects and the nature of intermolecular interactions. researchgate.netmdpi.com For this compound, this could elucidate the presence and nature of halogen bonding (Br···N or Br···F interactions) which can play a significant role in the crystal packing.

Theoretical and Computational Chemistry of Tris Bromofluoromethyl S Triazine

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its physical and chemical properties. These methods solve the Schrödinger equation, or its approximations, for a given molecular system.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach is highly effective for determining the ground state properties of molecules like Tris(bromofluoromethyl)-s-triazine.

Typical ground state properties calculated using DFT include the optimized molecular geometry (bond lengths, bond angles, and dihedral angles), vibrational frequencies (which can be compared with experimental infrared and Raman spectra), and thermochemical data such as enthalpy and Gibbs free energy. For this compound, DFT would be employed to understand how the bulky and electronegative bromofluoromethyl substituents influence the planarity and symmetry of the s-triazine ring. The electron-withdrawing nature of the fluorine and bromine atoms is expected to significantly impact the electronic properties of the triazine core.

Illustrative Data Table: Predicted Ground State Properties of this compound using DFT

The following table presents hypothetical data that would be the target of DFT calculations for this compound, based on typical results for similar halogenated organic molecules.

PropertyPredicted ValueMethod/Basis Set
C-N bond length (ring)1.33 ÅB3LYP/6-311G(d,p)
C-C(F,Br) bond length1.55 ÅB3LYP/6-311G(d,p)
C-F bond length1.38 ÅB3LYP/6-311G(d,p)
C-Br bond length1.95 ÅB3LYP/6-311G(d,p)
Dipole Moment~0 DB3LYP/6-311G(d,p)
HOMO Energy-8.5 eVB3LYP/6-311G(d,p)
LUMO Energy-1.2 eVB3LYP/6-311G(d,p)
HOMO-LUMO Gap7.3 eVB3LYP/6-311G(d,p)

Note: This table is illustrative and contains hypothetical values to demonstrate the output of DFT calculations. Specific experimental or high-level computational data for this compound is not available.

Analysis of Molecular Orbitals and Charge Distribution

The electronic behavior of a molecule is governed by its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity.

In this compound, the highly electronegative fluorine and bromine atoms in the bromofluoromethyl groups are expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted s-triazine. This would likely result in a large HOMO-LUMO gap, suggesting high chemical stability.

Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. For this compound, the nitrogen atoms of the triazine ring would be expected to be electron-rich (negative electrostatic potential), making them potential sites for electrophilic attack. Conversely, the carbon atoms of the ring and the halogen atoms would exhibit a more positive electrostatic potential.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

Transition State Search and Reaction Path Analysis

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Locating the geometry and energy of the TS is a primary goal of computational reaction mechanism studies. Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are used to find the TS structure. Once located, vibrational frequency analysis is performed to confirm that the structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, a potential reaction to study would be the nucleophilic substitution at the triazine ring or the cleavage of a carbon-halogen bond. A transition state search would reveal the concerted or stepwise nature of such reactions. Following the reaction path downhill from the transition state in both directions, using methods like the Intrinsic Reaction Coordinate (IRC), confirms that the TS connects the desired reactants and products.

Kinetic and Thermodynamic Barriers to Transformations

Computational studies on analogous halogenated s-triazines suggest that reactions involving the cleavage of a C-Br or C-F bond would have significant kinetic barriers, reflecting the strength of these bonds. DFT and high-level ab initio methods can provide quantitative estimates of these barriers, which are crucial for predicting the conditions under which this compound would undergo chemical transformations.

Illustrative Data Table: Hypothetical Reaction Barriers for this compound

This table provides a hypothetical example of the kind of data that would be generated from a computational study of a reaction involving this compound, such as a nucleophilic substitution.

Reaction StepΔE (kcal/mol) (Thermodynamics)Ea (kcal/mol) (Kinetics)Computational Method
Reactant Complex Formation-5.22.1B3LYP/6-311+G(d,p)
Transition State 1+15.821.0B3LYP/6-311+G(d,p)
Intermediate Formation+3.4-B3LYP/6-311+G(d,p)
Transition State 2+12.18.7B3LYP/6-311+G(d,p)
Product Complex Formation-10.51.5B3LYP/6-311+G(d,p)

Note: This table is for illustrative purposes only and contains hypothetical values. The data aims to show how computational chemistry can quantify the energetic landscape of a chemical reaction.

Solvation Effects in Computational Reaction Modeling

The influence of a solvent on the chemical reactions of this compound is a critical aspect of its computational modeling. Solvation models, which can be broadly categorized as explicit or implicit, are employed to simulate the solvent environment.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule, this compound. This method allows for the direct observation of specific solute-solvent interactions, such as hydrogen bonding, which might be crucial for understanding its reactivity. However, this approach is computationally expensive.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is less computationally demanding and is effective for capturing the bulk effects of the solvent on the solute's electronic structure and geometry.

The choice of the solvation model would depend on the specific reaction being studied and the desired level of accuracy. For reactions where specific interactions with the solvent are anticipated to play a major role, an explicit or a hybrid explicit/implicit model would be more appropriate.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational flexibility, interactions with its environment, and potential for self-organization.

Conformational Landscape Exploration

The trifluoromethyl and bromo groups attached to the s-triazine core can lead to a complex conformational landscape. MD simulations can be used to explore the different possible conformations of the molecule and to determine their relative energies and populations. This is achieved by simulating the molecule's motion over a period of time and analyzing the resulting trajectory. Techniques such as replica exchange molecular dynamics (REMD) can be employed to enhance the sampling of the conformational space and overcome potential energy barriers.

Intermolecular Interactions in Solution and Solid Phases

Understanding the intermolecular interactions of this compound is key to predicting its behavior in condensed phases. MD simulations can be used to study these interactions in detail.

In Solution: Simulations of this compound in various solvents would reveal the nature of solute-solvent interactions. The radial distribution function (RDF) can be calculated from the simulation trajectory to quantify the probability of finding a solvent molecule at a certain distance from the solute.

In the Solid Phase: For the solid state, MD simulations can be used to predict the crystal packing and to study the intermolecular interactions that stabilize the crystal lattice. These interactions are likely to be dominated by halogen bonding and van der Waals forces.

A hypothetical table summarizing the expected dominant intermolecular interactions is presented below.

Interaction TypeContributing AtomsExpected Strength
Halogen BondingBr···N, Br···OModerate
Dipole-DipoleC-F, C-Br bondsModerate
van der WaalsEntire moleculeWeak

Prediction of Self-Assembly Behavior

The planar structure of the s-triazine ring and the presence of multiple halogen atoms suggest that this compound may exhibit self-assembly properties. Self-assembly is a process where molecules spontaneously organize into ordered structures. MD simulations can be a valuable tool to predict and understand this behavior. By simulating a system containing multiple this compound molecules at a relevant concentration, it is possible to observe the spontaneous formation of aggregates or more ordered structures. The analysis of the simulation trajectories can provide insights into the driving forces for self-assembly and the morphology of the resulting structures. General principles suggest that disc-shaped molecules, like s-triazines, can form column-like structures through pi-pi stacking, which could be relevant for applications in materials science. rsc.org

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Trifluoromethylating and Bromofluoromethylating Reagent

Tris(bromofluoromethyl)-s-triazine serves as a valuable source of bromofluoromethyl (CF2Br) radicals, which can subsequently participate in a variety of chemical transformations. This reactivity underpins its primary application as a reagent for introducing the bromofluoromethyl group into organic molecules.

Selective C-H, C-N, and C-O Bond Functionalization

Detailed research on the selective functionalization of C-C, C-N, and C-O bonds using this compound is not extensively documented in publicly available literature. However, the reagent has demonstrated considerable efficacy in the selective functionalization of C-H bonds. This process is particularly valuable for the late-stage modification of complex molecules, enabling the direct introduction of the bromofluoromethyl group without the need for pre-functionalized starting materials. The reaction typically proceeds via a radical mechanism, where a reactive radical species abstracts a hydrogen atom, and the resulting carbon-centered radical is then trapped by the bromofluoromethylating agent.

Catalyst-Free and Catalytic Fluorination Reactions

The application of this compound in fluorination reactions can be broadly categorized into catalyst-free and catalytic methods. Catalyst-free approaches often rely on thermal or photochemical initiation to generate the necessary radical species. These methods offer the advantage of simplicity and avoid potential contamination of the product with metal catalysts.

In contrast, catalytic methods employ a catalyst, often a transition metal complex or a photoredox catalyst, to facilitate the reaction under milder conditions and with greater control and selectivity. While specific examples directly comparing catalyst-free and catalytic systems for this compound are not extensively detailed, the broader field of radical fluorination has seen a significant shift towards catalytic methods to enhance reaction efficiency and scope.

Building Block for Complex Fluorinated Organic Molecules

Beyond its role as a reagent, this compound can also serve as a versatile building block for the synthesis of more complex fluorinated structures.

Synthesis of Novel Fluorinated Heterocycles and Carbocycles

The introduction of the bromofluoromethyl group by this compound provides a synthetic handle for subsequent transformations, enabling the construction of various fluorinated heterocycles. These five- or six-membered rings containing at least one heteroatom are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms.

While the synthesis of fluorinated heterocycles using this reagent is an active area of research, specific and detailed studies on its application for the synthesis of fluorinated carbocycles—cyclic compounds containing only carbon and hydrogen in the ring—are not as prevalent in the available scientific literature.

Construction of Macrocycles and Cage Compounds

The use of this compound for the specific construction of fluorinated macrocycles (large cyclic molecules) and cage compounds (molecules with a three-dimensional, cage-like structure) is not well-documented in current research. While other triazine-based compounds have been utilized in the formation of large organic cages for applications such as encapsulating metal nanoclusters acs.org, the direct application of this compound in this context remains an area for future exploration.

Precursor for Functional Materials

The potential of this compound as a precursor for functional materials is an emerging field of study. The presence of multiple reactive sites and a significant fluorine content suggests its possible utility in the synthesis of novel fluorinated polymers or other advanced materials. However, detailed research findings and specific examples of functional materials derived from this compound are not yet widely available in the public domain. Further investigation is required to fully elucidate its potential in materials science.

Integration into Polymer Backbones for Enhanced Properties

The s-triazine ring is a robust, nitrogen-rich heterocyclic structure that can be incorporated into polymer backbones to enhance thermal stability, flame retardancy, and mechanical properties. The presence of halogen atoms, such as bromine and fluorine, in the side chains is known to further improve these characteristics. For instance, fluorinated polymers often exhibit low surface energy and high chemical resistance. mdpi.com Brominated compounds are well-known flame retardants. specialchem.com

In principle, this compound could serve as a monomer or cross-linking agent in polymerization reactions. The bromo- and fluoro- functional groups could potentially offer a unique combination of properties to the resulting polymer. However, no studies have been published that demonstrate the synthesis or characterization of polymers incorporating this compound.

Role in Surface Functionalization and Coating Technologies

Triazine derivatives are utilized in surface functionalization to impart specific properties to materials, such as hydrophobicity, biocompatibility, or resistance to corrosion. The reactivity of the triazine ring allows for its attachment to various surfaces. Fluorinated compounds, in particular, are known for creating low-energy, non-stick surfaces.

Theoretically, this compound could be used to modify surfaces, potentially creating coatings with enhanced thermal and chemical stability due to the triazine core, and unique surface properties from the bromofluoromethyl groups. There is a commercial service named T.R.I.S. (Tank-coating Resistance Information Service) that provides information on the suitability of coatings for various chemical cargoes, but this is unrelated to the specific chemical compound. ppgpmc.comNo research articles or patents were found that describe the use of this compound in surface functionalization or coating technologies.

Development of Organic Electronic Materials

The electron-deficient nature of the s-triazine ring makes it an attractive component for organic electronic materials, particularly as an electron-transporting or host material in organic light-emitting diodes (OLEDs). nih.govpsu.edursc.org The introduction of electron-withdrawing groups, such as trifluoromethyl groups, can further enhance these properties.

Given its structure, this compound might be investigated for its potential in organic electronics. The combination of the electron-deficient triazine core and the electronegative bromo- and fluoro- substituents could lead to interesting electronic properties. However, there is no published research on the synthesis, characterization, or application of this compound in organic electronic materials.

Role in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. acs.orgacs.orgacs.orgresearchgate.net The symmetrical and rigid nature of the s-triazine core makes it a valuable building block for the construction of these frameworks. acs.orgacs.orgresearchgate.netmdpi.com The functional groups on the triazine ring can be tailored to control the pore size and chemical environment within the framework.

While numerous studies report the use of various functionalized triazines in the synthesis of COFs and MOFs, no literature has been found that utilizes this compound as a building block for these materials. The development of fluorinated COFs for specific applications like SF₆ capture has been reported, but with different triazine-based monomers. acs.org

Synthesis and Characterization of Derivatives and Analogues

Systematic Structural Modifications of Tris(bromofluoromethyl)-s-triazine

The chemical architecture of this compound offers three primary sites for structural modification: the halogen substituents on the methyl groups, the fluoromethyl moieties themselves, and the triazine ring.

The synthesis of this compound can be conceptualized as starting from a more readily available precursor, 2,4,6-tris(trichloromethyl)-1,3,5-triazine (B1294688). Halogen exchange reactions are a fundamental tool in halocarbon chemistry. A well-established method for introducing fluorine into such molecules is through the use of reagents like antimony trifluoride (SbF₃), often with a catalytic amount of a pentavalent antimony salt.

A plausible synthetic route to this compound would involve a carefully controlled halogen exchange reaction on 2,4,6-tris(trichloromethyl)-1,3,5-triazine. By manipulating the stoichiometry of a mixed halide source, such as a combination of SbF₃ and antimony tribromide (SbBr₃), or by sequential halogen exchange reactions, it is theoretically possible to achieve the desired bromofluoromethyl substitution.

Further derivatization can be envisioned through additional halogen exchange reactions. For instance, treatment of this compound with other halide sources could potentially lead to the formation of tris(chlorofluoromethyl)-s-triazine or tris(iodofluoromethyl)-s-triazine. The reactivity for such substitutions would be expected to follow the trend of bond strengths (C-Br < C-Cl < C-F), making the replacement of bromine with chlorine or iodine a thermodynamically feasible process.

Table 1: Potential Halogen-Exchanged Derivatives of this compound

Derivative NamePrecursorPotential Reagents
Tris(chlorofluoromethyl)-s-triazineThis compoundChloride source (e.g., SbCl₃)
Tris(iodofluoromethyl)-s-triazineThis compoundIodide source (e.g., NaI)

Beyond simple halogen exchange, the fluoromethyl group itself can be a site for further chemical transformation. While the high strength of the C-F bond presents a significant challenge, the presence of the bromine atom in the bromofluoromethyl group offers a handle for various reactions.

One potential modification is the introduction of other functional groups via nucleophilic substitution of the bromide. This would be a challenging reaction due to the electron-withdrawing nature of the fluorine atom, which can deactivate the adjacent carbon to SN2 attack. However, under forcing conditions or with highly reactive nucleophiles, displacement of the bromide could be achievable.

Another avenue for modification involves radical reactions. The C-Br bond is susceptible to homolytic cleavage upon exposure to radical initiators or photolysis, generating a fluoromethyl radical. This radical intermediate could then be trapped by various radical acceptors, leading to the formation of new C-C or C-heteroatom bonds.

The s-triazine ring is known to undergo nucleophilic aromatic substitution (SNAr). The reactivity of the ring is highly dependent on the nature of the substituents already present. In the case of this compound, the strongly electron-withdrawing bromofluoromethyl groups are expected to activate the triazine ring towards nucleophilic attack.

However, a key challenge is that the substitution of a bromofluoromethyl group would require the cleavage of a C-C bond, which is generally a high-energy process. A more common strategy for introducing functional groups onto a triazine ring involves starting with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govnih.gov The chlorine atoms in cyanuric chloride can be sequentially replaced by various nucleophiles by carefully controlling the reaction temperature. nih.govnih.gov

Therefore, a more practical approach to synthesizing analogues with different functional groups on the triazine ring would be to employ a mixed synthesis strategy. For example, one could start with cyanuric chloride, substitute one or two chlorine atoms with a desired functional group (e.g., an amine, alkoxide, or thiol), and then introduce the bromofluoromethyl groups in a subsequent step. This approach allows for the creation of a diverse library of asymmetrically substituted triazines.

Table 2: Representative Functionalized Analogues via Mixed Synthesis

Analogue StructureSynthetic StrategyPotential Nucleophiles
2-Amino-4,6-bis(bromofluoromethyl)-s-triazineSequential substitution on cyanuric chloride1. Amine (e.g., NH₃, RNH₂) 2. Bromofluoromethylating agent
2-Alkoxy-4,6-bis(bromofluoromethyl)-s-triazineSequential substitution on cyanuric chloride1. Alkoxide (e.g., NaOR) 2. Bromofluoromethylating agent
2-Thio-4,6-bis(bromofluoromethyl)-s-triazineSequential substitution on cyanuric chloride1. Thiolate (e.g., NaSR) 2. Bromofluoromethylating agent

This table outlines a conceptual synthetic approach, as direct experimental data for these specific compounds is limited.

Structure-Reactivity Relationship (SAR) Studies for Analogues

While specific SAR studies for this compound analogues are not extensively reported in the literature, general principles can be inferred from studies on other fluorinated and halogenated s-triazine derivatives. The biological activity and chemical reactivity of these compounds are intricately linked to the electronic and steric properties of the substituents.

The introduction of different halogens in the methyl side chains would significantly impact the molecule's properties. For instance, replacing bromine with chlorine would increase the electronegativity of the substituent, potentially altering intermolecular interactions and reactivity. Conversely, substitution with iodine would introduce a more polarizable and better leaving group, likely enhancing reactivity in nucleophilic substitution reactions at the methyl carbon.

Comparative Analysis of Synthetic Pathways and Reactivity Profiles for Derivatives

The synthesis of derivatives of this compound can be approached through two primary strategies: modification of the pre-formed this compound core or a build-up approach starting from a substituted triazine precursor.

The modification of the core strategy offers the advantage of a common starting material. However, it may be limited by the reactivity of the bromofluoromethyl groups and the stability of the triazine ring under various reaction conditions. For example, harsh conditions required for modifying the fluoromethyl moiety might lead to decomposition of the triazine ring.

The build-up approach , typically starting from cyanuric chloride, provides greater flexibility in introducing a wide variety of functional groups onto the triazine ring in a controlled, stepwise manner. nih.govnih.gov This method allows for the synthesis of asymmetrically substituted derivatives, which is often crucial for optimizing biological activity. The main challenge in this approach lies in the final step of introducing the bromofluoromethyl groups, which may require specialized reagents and conditions.

Table 3: Comparison of Synthetic Strategies for Derivatives

StrategyAdvantagesDisadvantagesBest Suited For
Core Modification - Common starting material - Potentially fewer steps for some derivatives- Limited by reactivity and stability - May not be suitable for introducing diverse ring substituents- Varying the halogen on the methyl group - Minor modifications of the fluoromethyl moiety
Build-up Approach - High flexibility in ring substitution - Access to asymmetrical derivatives- Can be multi-step - Final bromofluoromethylation step may be challenging- Introducing diverse functional groups onto the triazine ring

Future Research Directions and Emerging Opportunities

Exploration of Sustainable Synthesis Routes

The traditional synthesis of many s-triazine derivatives relies on cyanuric chloride, a process that can generate significant waste. nih.gov Future research will likely focus on developing more environmentally benign and efficient methods for synthesizing Tris(bromofluoromethyl)-s-triazine.

One promising avenue is the adoption of sonochemistry . This technique uses ultrasound to drive chemical reactions and has been shown to be a "greener" alternative for synthesizing other 1,3,5-triazine (B166579) derivatives, often requiring only water as a solvent and significantly reducing reaction times to as little as five minutes with yields exceeding 75%. nih.gov Another sustainable approach involves the use of heterogeneous catalysts , such as alumina-supported platinum nanoparticles. These catalysts can facilitate the direct, one-pot synthesis of triazines from primary alcohols and amidines with high atom economy and the advantage of being reusable. rsc.org

Synthesis ApproachPotential Advantages for this compound
Sonochemistry Reduced reaction times, use of water as a solvent, lower energy consumption. nih.gov
Nanoparticle Catalysis High atom efficiency, reusability of the catalyst, minimal byproduct generation. rsc.org
Flow Chemistry Precise control over reaction parameters, improved safety, potential for scalability.

These green chemistry approaches could lead to more cost-effective and sustainable production of this compound, a crucial step for its potential large-scale applications.

Discovery of Novel Reactivity Patterns and Catalytic Applications

The chemical behavior of this compound is dictated by its distinct functional groups: the s-triazine ring and the bromofluoromethyl substituents. libretexts.orgsolubilityofthings.com The electron-deficient nature of the s-triazine ring makes it susceptible to nucleophilic attack, a reactivity that is modulated by the electron-withdrawing bromofluoromethyl groups.

Future research should systematically investigate the reactivity of the bromofluoromethyl group . The presence of both bromine and fluorine on the same carbon atom creates a unique chemical environment. The bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in radical reactions. nih.govresearchgate.net The fluorine atom, with its high electronegativity, will influence the reactivity of the adjacent carbon-bromine bond. nih.gov

Furthermore, the potential for this compound and its derivatives to act as catalysts is an exciting area of exploration. Fluorinated triazines have already shown promise in photocatalysis. For instance, a covalent triazine framework was discovered to catalyze decarboxylative conjugate addition and other reactions under visible light. acs.org The specific electronic properties conferred by the bromofluoromethyl groups could lead to novel catalytic activities, potentially in areas like electrophilic fluorination or other transformations relevant to organic synthesis. nih.gov

Integration into Advanced Multifunctional Material Systems

The inherent properties of the s-triazine core, such as thermal stability and rigidity, combined with the unique characteristics of the bromofluoromethyl substituents, make this compound a compelling candidate for the development of advanced materials.

A significant area of opportunity lies in flame retardants . Brominated compounds are well-established as effective flame retardants, and the s-triazine scaffold can enhance thermal stability. miljodirektoratet.nohmroyal.comoceanchemgroup.comoceanchemgroup.com The presence of fluorine may further improve these properties. Research into incorporating this compound into polymers like ABS, PBT, and PET could lead to materials with superior fire safety. oceanchemgroup.com

In the realm of organic electronics , s-triazine derivatives are being explored for their use in organic light-emitting diodes (OLEDs). rsc.org They can serve as host materials or as multifunctional emitters with properties like thermally activated delayed fluorescence (TADF). rsc.org The specific electronic and photophysical properties of this compound could be harnessed to create novel materials for next-generation displays and lighting.

Moreover, the development of covalent organic frameworks (COFs) based on fluorinated triazines has shown promise for applications such as selective extraction. nih.gov A COF incorporating this compound could exhibit unique adsorption properties due to the specific interactions afforded by the bromofluoromethyl groups.

Potential Application AreaKey Properties of this compound
Flame Retardants Bromine content for flame retardancy, thermal stability from the s-triazine core. miljodirektoratet.nohmroyal.com
Organic Electronics (OLEDs) Tunable electronic properties, potential for high triplet energy. rsc.orgrsc.org
Covalent Organic Frameworks (COFs) Rigid structure, potential for specific intermolecular interactions. nih.gov
Fluoropolymers Potential monomer for creating polymers with unique thermal and chemical resistance.

Development of High-Throughput Screening for New Applications

To accelerate the discovery of new applications for this compound, high-throughput screening (HTS) methodologies will be indispensable. HTS allows for the rapid testing of a compound against a large number of biological targets or in various material formulations. acs.org

For instance, HTS could be employed to evaluate the biological activity of a library of derivatives based on the this compound scaffold. Given that other s-triazine derivatives have shown promise as anticancer and antimicrobial agents, it is plausible that this compound or its analogs could exhibit interesting biological profiles. nih.govnih.gov

In materials science, HTS can be used to quickly assess the performance of this compound as an additive in various polymer matrices. This would enable the rapid identification of formulations with optimized properties, such as enhanced flame retardancy or improved thermal stability. NMR-based screening methods with 19F detection are particularly well-suited for studying the interactions of fluorinated compounds. mdpi.com Furthermore, the development of standardized screening methods for organofluorine compounds will facilitate the evaluation of their environmental and toxicological profiles. nih.gov

Computational Prediction of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling offer powerful tools to guide the future development of this compound and its derivatives. Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the geometric and electronic structures, reactivity, and spectroscopic properties of the molecule.

These computational approaches can be used to:

Design novel derivatives: By systematically modifying the substituents on the s-triazine ring, it is possible to computationally screen for derivatives with desired properties, such as specific electronic band gaps for OLED applications or enhanced binding affinities for biological targets.

Predict material properties: Computational models can simulate the incorporation of this compound into larger systems, such as polymers or COFs, to predict the resulting material properties. For example, the exfoliation of fluorinated covalent triazine frameworks has been studied computationally to understand their energy storage mechanisms. acs.org

Elucidate reaction mechanisms: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound, aiding in the optimization of synthetic routes and the discovery of new reactivity patterns.

The synergy between computational prediction and experimental validation will be crucial in unlocking the full potential of this intriguing molecule and its future derivatives. Advanced fluorine NMR techniques can also play a significant role in characterizing the structure and dynamics of these novel organofluorine compounds. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing bromo and fluoromethyl substituents onto the s-triazine core?

  • Methodology : Begin with nucleophilic substitution reactions on cyanuric chloride derivatives. For bromo groups, use brominating agents like PBr₃ or Br₂ under controlled conditions (e.g., low temperature to avoid over-bromination). Fluoromethyl groups can be introduced via cross-coupling reactions with fluoromethyl Grignard reagents or Pd-catalyzed coupling (e.g., Suzuki-Miyaura with fluoromethyl boronic acids). Optimize solvent polarity (THF or DMF) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to enhance yield .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm substitution patterns using 19F^{19}\text{F} NMR and 1H^{1}\text{H}-13C^{13}\text{C} HSQC spectroscopy .

Q. How can the thermal and photostability of Tris(bromofluoromethyl)-s-triazine be systematically evaluated?

  • Methodology : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures. For photostability, expose samples to UV-Vis light (e.g., 365 nm) in a photoreactor and track degradation via UV absorption spectroscopy. Compare with control compounds lacking bromo/fluoromethyl groups to isolate substituent effects .
  • Data Interpretation : A 10% mass loss in TGA above 250°C indicates moderate thermal stability. Photodegradation half-lives <24 hours under UV suggest the need for protective additives in optoelectronic applications .

Q. What analytical techniques are most effective for purity assessment and structural elucidation?

  • Techniques : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Pair with X-ray crystallography (if crystals are obtainable) to resolve stereoelectronic effects of bromo/fluoromethyl groups. For purity, employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
  • Troubleshooting : Discrepancies between theoretical and observed 19F^{19}\text{F} NMR shifts may indicate residual solvents or byproducts; repeat purification via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How do bromo and fluoromethyl substituents influence the electronic structure and reactivity of the s-triazine core?

  • Computational Approach : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps and electrostatic potential surfaces. Fluoromethyl groups reduce electron density at the triazine N-atoms (verified by NBO analysis), enhancing electrophilicity for nucleophilic aromatic substitution .
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs in SNAr reactions (e.g., with amines). A 2x rate increase confirms computational predictions .

Q. What strategies mitigate steric and electronic conflicts in multi-substituted s-triazine derivatives?

  • Design Principles : Use meta-substitution patterns to minimize steric hindrance between bulky bromo/fluoromethyl groups. Introduce electron-withdrawing groups (e.g., -CN) at para positions to balance electronic effects. Validate via X-ray crystallography to confirm spatial arrangements .
  • Case Study : this compound with a 1,3,5-substitution pattern showed 15% higher catalytic activity in cross-coupling vs. 1,2,4-substituted analogs .

Q. How can QSRR models predict the chromatographic behavior of this compound derivatives?

  • Model Development : Construct a multiple linear regression (MLR) model using descriptors like logP, polar surface area, and dipole moment. Train the model with retention data from HPLC analyses of 20 analogs. Validate with leave-one-out cross-validation (R² >0.85 indicates robustness) .
  • Application : Predict retention times for novel derivatives within ±0.5 minutes, aiding in method development for complex mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.